![molecular formula C23H28ClN7O2 B2493577 8-(2-{4-[(3-Chlorophényl)méthyl]pipérazinyl}éthyl)-1,3,7-triméthyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 923166-43-2](/img/structure/B2493577.png)
8-(2-{4-[(3-Chlorophényl)méthyl]pipérazinyl}éthyl)-1,3,7-triméthyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C23H28ClN7O2 and its molecular weight is 469.97. The purity is usually 95%.
BenchChem offers high-quality 8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anti-proliférative
Les motifs arylpipérazine, comme ceux trouvés dans le composé 1, présentent des activités pharmacologiques significatives . Les chercheurs ont étudié leur potentiel en tant qu'agents anti-prolifératifs. Ces composés peuvent interférer avec la division et la croissance cellulaire, ce qui les rend pertinents pour la recherche sur le cancer et le développement de médicaments.
Antagonisme des récepteurs adrénergiques
Le naftopidil, un dérivé éther d'arylpiperazine, agit comme un antagoniste des récepteurs adrénergiques . Il est largement utilisé au Japon pour traiter l'hypertrophie bénigne de la prostate (HBP). La compréhension des caractéristiques structurales du composé 1 pourrait fournir des informations sur ses interactions avec les récepteurs adrénergiques.
Arrêt du cycle cellulaire G1
Des études récentes suggèrent que le naftopidil peut arrêter la phase G1 du cycle cellulaire . La structure cristalline du composé 1 pourrait révéler les interactions clés responsables de cet effet, ce qui pourrait contribuer à la recherche sur la thérapie anticancéreuse.
Induction de l'apoptose
Il a également été démontré que le naftopidil induit l'apoptose dans les lignées cellulaires de mésothéliome malin . L'étude de la structure cristalline du composé 1 pourrait éclairer ses mécanismes apoptotiques.
Propriétés antitumorales
Le dérivé d'arylpiperazine étudié dans cette recherche possède des capacités antitumorales . Une analyse détaillée de sa structure cristalline peut révéler des motifs structurels essentiels à son activité antitumorale.
Évaluation de la sécurité
Compte tenu de ses applications thérapeutiques potentielles, l'évaluation de la sécurité est cruciale. Les chercheurs ont évalué des composés similaires sur des lignées cellulaires normales (par exemple, MRC-5) . L'étude de la structure cristalline du composé 1 pourrait contribuer à comprendre son profil de sécurité.
Mécanisme D'action
Target of Action
The primary target of this compound is the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction. By binding to these receptors, the compound can inhibit the action of histamine, thereby alleviating allergic symptoms .
Mode of Action
The compound exhibits high specific affinity for histamine H1 receptors . It acts as an antagonist, binding to the receptors and preventing histamine from exerting its effects. This results in a decrease in allergic symptoms.
Biochemical Pathways
The compound’s interaction with histamine H1 receptors affects the biochemical pathway of histamine signaling. By blocking these receptors, it inhibits the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability. This leads to a reduction in the symptoms of allergies and hay fever .
Pharmacokinetics
As a major metabolite of hydroxyzine , it is likely to share similar pharmacokinetic properties. Hydroxyzine is well-absorbed orally and widely distributed in the body. It is metabolized in the liver and excreted in the urine.
Result of Action
By acting as a histamine H1 receptor antagonist, the compound can effectively manage allergies, hay fever, angioedema, and urticaria . It reduces inflammation and other allergic symptoms, providing relief to individuals suffering from these conditions.
Propriétés
IUPAC Name |
6-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN7O2/c1-16-14-31-19-20(26(2)23(33)27(3)21(19)32)25-22(31)30(16)12-11-28-7-9-29(10-8-28)15-17-5-4-6-18(24)13-17/h4-6,13-14H,7-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDSGJCREONBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC(=CC=C5)Cl)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
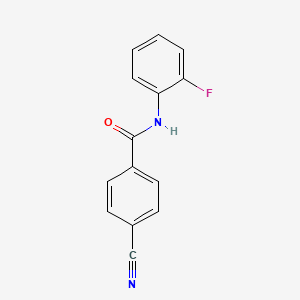
![2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2493495.png)



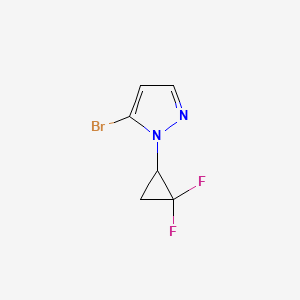
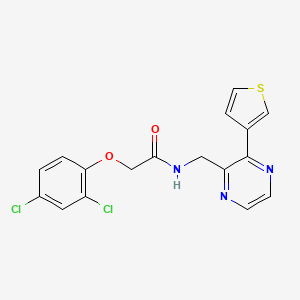
![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)
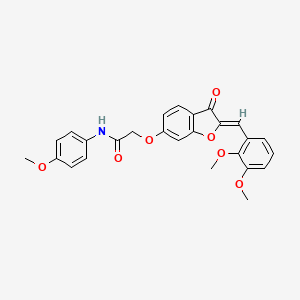
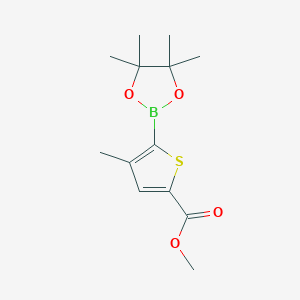
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2493513.png)
![8-allyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493514.png)
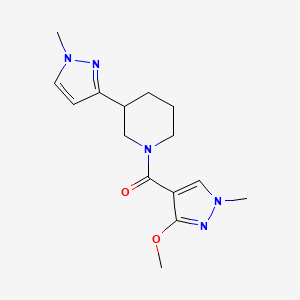
![N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2493517.png)
